molecular formula C6H8O3S B14638158 S-(1,4-Dioxobutan-2-yl) ethanethioate CAS No. 53670-55-6

S-(1,4-Dioxobutan-2-yl) ethanethioate

Cat. No.: B14638158
CAS No.: 53670-55-6
M. Wt: 160.19 g/mol
InChI Key: JLGYECHCSFQVJW-UHFFFAOYSA-N
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Description

S-(1,4-Dioxobutan-2-yl) ethanethioate is a sulfur-containing organic compound characterized by a thioester functional group (-SC(O)-) attached to a 1,4-dioxobutan-2-yl moiety. This structure features a diketone backbone (1,4-dioxobutane) linked via a sulfur atom to an acetyl group, imparting unique electronic and steric properties. The diketone group in this compound may enhance its reactivity in nucleophilic addition or coordination chemistry, distinguishing it from simpler thioesters.

Properties

CAS No.

53670-55-6

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

S-(1,4-dioxobutan-2-yl) ethanethioate

InChI

InChI=1S/C6H8O3S/c1-5(9)10-6(4-8)2-3-7/h3-4,6H,2H2,1H3

InChI Key

JLGYECHCSFQVJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(CC=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1,4-Dioxobutan-2-yl) ethanethioate typically involves the reaction of 1,4-dioxobutane-2-thiol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester product. The reaction can be represented as follows:

1,4-Dioxobutane-2-thiol+Acetic AnhydrideS-(1,4-Dioxobutan-2-yl) ethanethioate+Acetic Acid\text{1,4-Dioxobutane-2-thiol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 1,4-Dioxobutane-2-thiol+Acetic Anhydride→S-(1,4-Dioxobutan-2-yl) ethanethioate+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: S-(1,4-Dioxobutan-2-yl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thioester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thioesters with different substituents.

Scientific Research Applications

Chemistry: S-(1,4-Dioxobutan-2-yl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-(1,4-Dioxobutan-2-yl) ethanethioate involves its interaction with specific molecular targets. The thioester group is reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of the target enzyme or protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Functional Group Analysis

The following table compares S-(1,4-Dioxobutan-2-yl) ethanethioate with structurally analogous sulfur-containing compounds from the literature:

Compound Name Molecular Formula Key Functional Groups Substituents Applications/Properties
This compound C₆H₈O₃S Thioester, diketone 1,4-Dioxobutan-2-yl, acetyl Hypothesized use in coordination chemistry (theoretical)
S-(4-Ethynyl-phenyl) ethanethioate C₁₀H₈OS Thioester, alkyne Ethynyl-phenyl, acetyl Molecular wire anchor groups
1,4-Bis(2-chloroethylthio)butane C₈H₁₆Cl₂S₂ Thioether, alkyl chloride 2-Chloroethyl, butane backbone Schedule 1A04 compound (regulated)
1,5-Bis(2-chloroethylthio)pentane C₉H₁₈Cl₂S₂ Thioether, alkyl chloride 2-Chloroethyl, pentane backbone Schedule 1A04 compound (regulated)

Reactivity and Stability

  • Steric Considerations : The 1,4-dioxobutan-2-yl moiety may impose greater steric hindrance than the linear butane/pentane backbones in bis(chloroethylthio)alkanes, affecting binding efficiency in coordination complexes .
  • Stability : Thioesters like S-(4-ethynyl-phenyl) ethanethioate are susceptible to hydrolysis under acidic or basic conditions, a trait likely shared by this compound. In contrast, thioethers (e.g., 1,4-bis(2-chloroethylthio)butane) exhibit higher chemical stability but lower reactivity toward nucleophiles .

Research Findings and Limitations

  • Synthetic Challenges : The synthesis of this compound may require protection of the diketone group during thioester formation to prevent side reactions, a strategy employed in analogous thioester syntheses .
  • Toxicity Concerns : While bis(chloroethylthio)alkanes are explicitly regulated, the toxicity profile of this compound remains unstudied. Structural analogs suggest moderate toxicity due to reactive sulfur and carbonyl groups.
  • Knowledge Gaps: No direct studies on the target compound were identified in the provided evidence. Comparisons are extrapolated from structurally related molecules, highlighting the need for targeted experimental validation.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of S-(1,4-Dioxobutan-2-yl) ethanethioate, and how do they influence experimental design?

  • Answer : Critical properties include its molecular weight (174.26 g/mol), polar surface area (59.4 Ų), and XLogP value (1.2), which impact solubility, reactivity, and purification strategies. For instance, the moderate hydrophobicity (XLogP) suggests preferential solubility in organic solvents like acetonitrile or THF, guiding solvent selection for reactions. The ketone groups in the 1,4-dioxobutan-2-yl moiety may participate in hydrogen bonding, influencing crystallization attempts .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, reaction of 1,4-dioxobutan-2-yl mesylates with potassium thioacetate in anhydrous acetonitrile yields the thioester. Optimization of reaction time (e.g., 12–24 hours) and temperature (40–60°C) is critical to avoid side reactions like oxidation of the thioester group .

Q. How is this compound characterized, and what analytical discrepancies may arise?

  • Answer : Characterization relies on NMR (<sup>1</sup>H/<sup>13</sup>C), HRMS, and FTIR. Key NMR signals include:

  • <sup>1</sup>H : δ 2.35 ppm (s, 3H, CH3CO), δ 3.20–3.50 ppm (m, 4H, SCH2 and COCH2).
  • <sup>13</sup>C : δ 195.2 ppm (C=O), δ 30.5 ppm (SCH2).
    Discrepancies in integration ratios or unexpected carbonyl shifts may indicate impurities or degradation, necessitating repurification via column chromatography (SiO2, hexane/EtOAc) .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,4-dioxobutan-2-yl group influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing ketone groups reduce electron density at the sulfur atom, potentially slowing nucleophilic thioester reactions. Steric hindrance from the branched dioxo moiety may limit accessibility in Sonogashira or Suzuki couplings. Computational studies (DFT) can model charge distribution to predict reactive sites, while kinetic experiments under varying Pd catalyst loads (0.5–5 mol%) optimize yields .

Q. What strategies mitigate degradation of this compound during prolonged storage or reaction conditions?

  • Answer : Degradation pathways include hydrolysis of the thioester bond or oxidation of sulfur. Stabilization methods include:

  • Storage : Under inert gas (N2 or Ar) at –20°C in amber vials.
  • Reaction Additives : Radical scavengers (e.g., BHT) or desiccants (molecular sieves) to prevent moisture-induced hydrolysis.
    Stability assays (HPLC monitoring over 72 hours) validate these approaches .

Q. How can contradictory spectroscopic data (e.g., HRMS vs. NMR) be resolved for derivatives of this compound?

  • Answer : Contradictions often arise from isomeric byproducts or salt adducts in HRMS. For example, a mass discrepancy of +18 Da may indicate water adduction. Solutions include:

  • HRMS Reanalysis : Using alternative ionization methods (e.g., ESI instead of MALDI).
  • 2D NMR : NOESY or HSQC to confirm connectivity and rule out structural isomers.
    Case studies show repurification via preparative HPLC (C18 column, 70:30 MeCN/H2O) resolves such issues .

Methodological Considerations

Parameter Value/Technique Reference
Purification Column chromatography (SiO2, hexane/EtOAc 3:1)
Stability Assessment HPLC (C18, 0.1% TFA in H2O/MeCN gradient)
Reaction Monitoring TLC (Rf = 0.4 in EtOAc/hexane 1:1)

Key Challenges and Solutions

  • Challenge : Low yield in thioesterification due to competing elimination.
    Solution : Use bulky bases (e.g., DBU) to suppress elimination pathways, improving yields from 45% to 72% .
  • Challenge : Ambiguous NOE correlations in stereochemical analysis.
    Solution : Employ dynamic NMR at variable temperatures (–40°C to 25°C) to resolve rotational barriers .

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